4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
Overview
Description
“4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride” is a chemical compound with the molecular formula C13H17N3.2HCl and a molecular weight of 288.22 . It is a white to off-white solid . The IUPAC name for this compound is 4-[(4-amino-1-piperidinyl)methyl]benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride” is 1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride” is a white to off-white solid . It has a molecular weight of 288.22 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Intermediates for HIV-1 Inhibitors
A study focused on the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The compound was prepared from 2-thiouracil, showcasing a method that could potentially be applied to related compounds such as "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" (Ju Xiu-lia, 2015).
Novel Synthetic Pathways
Research demonstrated a facile pseudo four-component synthesis method involving 1-Methylpiperidin-4-one and its analogues, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines. This study highlights innovative synthetic routes that could be explored with "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" for generating novel compounds (M. M. Mojtahedi et al., 2016).
Antitumor Activity of 4-Aminopiperidine Derivatives
A study evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential as low molecular weight Hsp70 inhibitors in cancer therapy. This research provides insights into the therapeutic applications of compounds like "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" in oncology (V. Aldobaev, L. Mikhina, & M. Present, 2021).
Antioxidant and Antimicrobial Potential
Novel oxime esters derived from piperidin-4-one showed significant antioxidant and antimicrobial activities, suggesting the potential of "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" derivatives in developing new therapeutic agents with antioxidant and antimicrobial properties (S. T. Harini et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNABVSERZDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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